molecular formula C9H11N3O5 B1332749 (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid

(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid

Cat. No.: B1332749
M. Wt: 241.2 g/mol
InChI Key: HWVWHAMUHWPKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid is a chemical compound with the molecular formula C9H11N3O5 and a molecular weight of 241.2 g/mol . This compound is characterized by the presence of an ethoxy group, a pyrazolyl group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-(2-ethoxy-2-oxoethoxy)imino-2-(1H-pyrazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c1-2-16-7(13)5-17-12-8(9(14)15)6-3-4-10-11-6/h3-4H,2,5H2,1H3,(H,10,11)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVWHAMUHWPKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON=C(C1=CC=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid involves several steps. One common synthetic route includes the reaction of ethyl oxalyl chloride with hydrazine to form an intermediate, which is then reacted with ethyl acetoacetate to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Mechanism of Action

The mechanism of action of (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid can be compared with other similar compounds, such as:

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